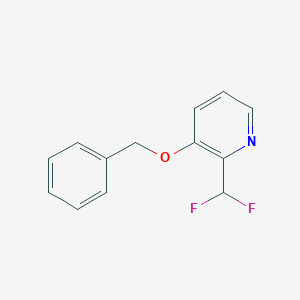
4-Methyl-1H-indole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1H-indole-2-carbonyl chloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methyl group at the 4th position and a carbonyl chloride group at the 2nd position of the indole ring. It is a versatile intermediate used in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indole-2-carbonyl chloride typically involves the chlorination of 4-Methyl-1H-indole-2-carboxylic acid. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-Methyl-1H-indole-2-carboxylic acid.
Reagent: Thionyl chloride or oxalyl chloride.
Conditions: Reflux in an appropriate solvent such as dichloromethane or chloroform.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Electrophilic Substitution: The methyl group and the indole ring can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Indole-2,3-diones: Formed by oxidation.
Indolines: Formed by reduction.
Aplicaciones Científicas De Investigación
4-Methyl-1H-indole-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1H-indole-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as an acylating agent. The indole ring can also interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions.
Comparación Con Compuestos Similares
4-Methyl-1H-indole-2-carbonyl chloride can be compared with other indole derivatives, such as:
1H-Indole-2-carbonyl chloride: Lacks the methyl group at the 4th position, resulting in different reactivity and biological activity.
4-Methyl-1H-indole-3-carbonyl chloride: The carbonyl chloride group is at the 3rd position, leading to variations in chemical behavior and applications.
5-Methyl-1H-indole-2-carbonyl chloride: The methyl group is at the 5th position, affecting the compound’s electronic properties and reactivity.
Propiedades
Número CAS |
64679-00-1 |
|---|---|
Fórmula molecular |
C10H8ClNO |
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
4-methyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-6-3-2-4-8-7(6)5-9(12-8)10(11)13/h2-5,12H,1H3 |
Clave InChI |
SKZWGIDWVDFSGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(NC2=CC=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)











